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Compound of Interest

Compound Name: Nevirapine-d8

Cat. No.: B15562385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Nevirapine and

its deuterated analogue, 12-D3-Nevirapine. The inclusion of supporting experimental data,

detailed methodologies, and visual diagrams aims to offer an objective assessment for

research and drug development purposes.

Introduction to Nevirapine and the Rationale for
Deuteration
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the

treatment of HIV-1 infection.[1][2] The drug undergoes extensive hepatic metabolism, primarily

mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[1][3][4][5]

This metabolic process leads to the formation of several hydroxylated metabolites, including 2-,

3-, 8-, and 12-hydroxynevirapine, which are subsequently conjugated, mainly through

glucuronidation, for excretion.[1][6]

The formation of the 12-hydroxy-nevirapine (12-OHNVP) metabolite has been linked to the

hepatotoxicity associated with Nevirapine.[7][8] Deuteration, the strategic replacement of

hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a promising

strategy to alter drug metabolism.[9][10][11] The carbon-deuterium bond is stronger than the

carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[10][11] By selectively

deuterating the 12-methyl group of Nevirapine (12-D3NVP), the rate of formation of the 12-
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OHNVP metabolite can be significantly reduced, potentially leading to an improved safety

profile.[7][12][13]

Comparative Metabolic Profiles
The deuteration of Nevirapine at the 12th position leads to a significant alteration in its

metabolic pathway, primarily characterized by a decrease in the formation of the 12-hydroxy

metabolite and a potential "metabolic switching" towards other metabolic routes.

Table 1: Comparison of 12-Hydroxy-Nevirapine (12-
OHNVP) Formation

Parameter
Nevirapine
(NVP)

12-D3-
Nevirapine (12-
D3NVP)

Fold Change
(NVP/12-
D3NVP)

Reference

12-OHNVP

Formation in

Human

Hepatocytes

High
Significantly

Reduced
10.6 [7][8]

12-OHNVP

Formation in

Mouse

Hepatocytes

High
Significantly

Reduced
4.6 [7][8]

Kinetic Isotope

Effect (Human

Liver

Microsomes)

- 10.1 - [7][8]

Table 2: Evidence of Metabolic Switching with 12-D3-
Nevirapine
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Observation Impact of Deuteration Reference

Glucuronidated and

Glutathione-Conjugated

Metabolites

Increased formation observed

in mouse hepatocytes.
[7][8]

2-Hydroxy and Glutathione

Metabolites

Increased formation, indicating

a metabolic shift.
[13][14]

CYP3A4 Activity

A 2.6-fold increase in CYP3A4

1'-hydroxylation was observed

with 100 μM 12-d3-NVP

treatment.

[13][14]

Table 3: Impact on Hepatocyte Viability
Treatment

Effect on Cell Death
(Mouse Hepatocytes)

Reference

Nevirapine (NVP) Baseline [7][8]

12-D3-Nevirapine (12-D3NVP)
30% reduction compared to

NVP.
[7][8]

Experimental Protocols
The following methodologies were employed in the studies assessing the metabolic profiles of

Nevirapine and 12-D3-Nevirapine.

In Vitro Metabolism in Hepatocytes
Cell Culture: Cryopreserved primary human hepatocytes and fresh primary mouse

hepatocytes were used.

Treatment: Hepatocytes were incubated with either Nevirapine or 12-D3-Nevirapine (typically

at concentrations of 10 μM or 400 μM) for specified durations (e.g., 24 or 48 hours).

Metabolite Analysis: The culture medium was collected, and metabolites were extracted.

Ultra-high-performance liquid chromatography-tandem mass spectrometry (uHPLC-MS/MS)
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with Orbitrap detection was used for the identification and quantification of metabolites.[12]

Kinetic Isotope Effect in Human Liver Microsomes
Incubation: Human liver microsomes were incubated with either Nevirapine or 12-D3-

Nevirapine.

Analysis: The rate of formation of 12-OHNVP was measured over time to determine the

kinetic isotope effect, which is the ratio of the rate of the reaction with the non-deuterated

substrate to the rate with the deuterated substrate.[7][8]

Hepatocyte Viability Assay
Treatment: Primary mouse hepatocytes were treated with high concentrations (e.g., 400 μM)

of Nevirapine or 12-D3-Nevirapine.

Assessment of Cell Death: Cell viability was assessed using established methods to quantify

the extent of drug-induced cytotoxicity.[7][8]

Visualizing the Metabolic Pathways and
Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the metabolic pathways

of Nevirapine and the experimental workflow for assessing the impact of deuteration.

Metabolic Pathway of Nevirapine
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Caption: Phase I and Phase II metabolic pathways of Nevirapine.
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Caption: Deuteration slows 12-OHNVP formation, enhancing other pathways.

Experimental Workflow for Comparative Metabolism
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Caption: Workflow for comparing NVP and 12-D3NVP metabolism.

Conclusion
The deuteration of Nevirapine at the 12-methyl position has a pronounced impact on its

metabolic profile. Experimental data consistently demonstrates a significant reduction in the

formation of the 12-hydroxynevirapine metabolite, which is implicated in drug-induced

hepatotoxicity. This reduction is accompanied by a "metabolic switching" phenomenon, leading
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to an increased flux through other metabolic pathways, such as glucuronidation and the

formation of other hydroxylated metabolites. The observed decrease in hepatocyte death with

12-D3-Nevirapine further supports the potential of this deuteration strategy to enhance the

safety profile of Nevirapine. These findings provide a strong rationale for further investigation of

deuterated Nevirapine as a potentially safer alternative for the treatment of HIV-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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